molecular formula C8H10N2O B3322962 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one CAS No. 156674-08-7

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one

Cat. No.: B3322962
CAS No.: 156674-08-7
M. Wt: 150.18 g/mol
InChI Key: UINXAHGOQZATSD-UHFFFAOYSA-N
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Description

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (CAS: 156674-08-7) is a bicyclic heterocyclic compound featuring a benzimidazolone core with a methyl substituent at position 2 and a partially hydrogenated ring system. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly serotonin receptor modulators and enzyme inhibitors.

Properties

IUPAC Name

2-methyl-1,5,6,7-tetrahydrobenzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXAHGOQZATSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization, can yield the desired imidazol-4-one structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound has shown potential in biological research as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, which can lead to the inhibition of certain enzymes by binding to their active sites. This property has implications in drug development, particularly for conditions where enzyme activity needs to be modulated.

Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound act as reversible competitive inhibitors of urease. This inhibition can be beneficial in treating gastrointestinal disorders associated with elevated urease activity.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Additionally, it is being explored for use in agrochemicals and other materials where its unique properties can enhance product performance.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 4H-Benzimidazol-4-one, 1,5,6,7-tetrahydro-2-methyl (CAS: 156674-08-7)

Despite sharing the same CAS number and molecular formula (C₈H₁₀N₂O ) as the target compound, this isomer differs in the hydrogenation pattern of the benzimidazolone ring. The positional isomerism (3,5,6,7- vs. 1,5,6,7-tetrahydro) results in distinct physicochemical properties:

  • Purity : 97% (vs. 98% for the target compound) .
  • Availability : Currently available, unlike the discontinued target compound .
  • Implications : The difference in ring saturation likely affects solubility, stability, and biological activity. For example, altered hydrogen bonding or steric effects could influence receptor binding or metabolic pathways.

1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one

Synthesized via palladium-catalyzed coupling reactions , this derivative features a benzyl group at position 1 and a methylene substituent at position 5. Key distinctions include:

  • Molecular Weight : 214.26 g/mol (vs. 150.18 for the target compound).
  • Purity : 98.75% (determined by NMR) , slightly higher than the target compound.
  • Synthetic Complexity : Requires multi-step catalysis (e.g., Pd(OAc)₂), whereas the target compound may be synthesized via simpler condensation methods (e.g., using aldehydes and sodium metabisulfite) .

Ramosetron Impurity 5 (6-(1-Methyl-1H-indole-3-carbonyl)-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one)

A structurally complex analog, this impurity (MW: 293.33 g/mol ) incorporates a 1-methylindole carbonyl group . Comparisons include:

  • Substituent Effects : The bulky indole group increases steric hindrance, likely reducing metabolic stability compared to the smaller methyl-substituted target compound.
  • Pharmacological Relevance : As a derivative of Ramosetron (a 5-HT₃ antagonist), this impurity highlights how structural modifications in the benzimidazolone scaffold can drastically alter receptor specificity.

Data Table: Key Properties of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one and Analogs

Compound Name CAS Molecular Formula Molecular Weight Purity Availability Key Structural Features
This compound 156674-08-7 C₈H₁₀N₂O 150.18 98% Discontinued Methyl at position 2, 3,5,6,7-tetrahydro ring
4H-Benzimidazol-4-one,1,5,6,7-tetrahydro-2-methyl 156674-08-7 C₈H₁₀N₂O 150.18 97% Available Methyl at position 2, 1,5,6,7-tetrahydro ring
1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one N/A C₁₃H₁₄N₂O 214.26 98.75% N/A Benzyl (position 1), methylene (position 7)
Ramosetron Impurity 5 N/A C₁₇H₁₅N₃O₂ 293.33 N/A N/A 1-Methylindole carbonyl group

Research Findings and Implications

Synthetic Accessibility : The target compound’s discontinuation may stem from challenges in regioselective synthesis, as evidenced by the coexistence of its structural isomer (CAS: 156674-08-7) in commercial catalogs .

Biological Activity : Simpler analogs like the target compound may serve as lead structures for developing selective enzyme inhibitors, while bulkier derivatives (e.g., Ramosetron Impurity 5) are more suited for receptor-specific applications .

Stability and Solubility : The hydrogenation pattern (e.g., 3,5,6,7- vs. 1,5,6,7-tetrahydro) significantly impacts stability, as seen in the isomer’s higher commercial availability despite lower purity .

Biological Activity

2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its unique structure, characterized by a fused benzene and imidazole ring system, allows for various interactions with biological targets. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potentials, and comparative analysis with similar compounds.

  • Molecular Formula : C8H10N2O
  • Molar Mass : 150.18 g/mol
  • CAS Number : 156674-08-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been shown to inhibit farnesyltransferase (FT), an enzyme critical in post-translational modification of proteins involved in cell signaling pathways. Inhibiting FT can impede cancer cell proliferation and survival .
  • Receptor Interaction : It may interact with various cellular receptors, modulating signal transduction pathways that affect cellular responses such as growth and differentiation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that certain analogs of this compound could produce phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations as low as 1.25 µM .
  • In vivo Studies : Selected analogs have shown antitumor activity in animal models, indicating potential for further development as anticancer agents .

Antibacterial and Anti-inflammatory Properties

The compound also shows promise in antibacterial and anti-inflammatory applications:

  • Antibacterial Activity : Some derivatives have been tested against various bacterial strains with promising results, indicating their potential use in treating infections .
  • Anti-inflammatory Effects : Studies suggest that these compounds may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureBiological Activity
ImidazoleSimple structureModerate reactivity; limited biological applications
BenzimidazoleFused benzene and imidazoleAntimicrobial and anticancer activity
2-Methyl DerivativesSimilar to target compoundEnhanced biological activity due to methyl substitution

The presence of the tetrahydro ring system in this compound contributes to its distinct chemical properties compared to its analogs .

Case Studies

  • Farnesyltransferase Inhibition :
    • A study highlighted the structure-activity relationship (SAR) of imidazole derivatives where modifications at specific positions significantly enhanced FT inhibition. The findings suggest that the tetrahydro structure could be pivotal for binding affinity .
  • Antitumor Activity :
    • In a series of experiments involving Ras-transformed cell lines, compounds derived from this compound exhibited IC50 values as low as 24 nM for FT inhibition and showed significant effects on tumor growth in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
Reactant of Route 2
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one

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